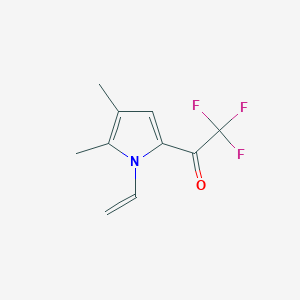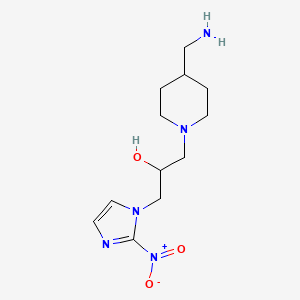carbonyl]amino))amino)ethan-1-ol](/img/structure/B12852127.png)
2-([(tert-Butoxy)carbonyl](([(tert-butoxy)carbonyl]amino))amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is a compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. The compound is characterized by its tert-butoxycarbonyl (BOC) groups, which are acid-labile and can be removed under specific conditions .
Preparation Methods
The synthesis of 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol typically involves the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide. This reaction can be carried out under aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, DMAP, trifluoroacetic acid, and hydrochloric acid. The major products formed from these reactions are typically the deprotected amines or their derivatives .
Scientific Research Applications
2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a protecting group for amines in peptide synthesis, allowing for the selective protection and deprotection of functional groups during the synthesis of complex molecules . In medicine, it is used in the synthesis of pharmaceuticals and other bioactive compounds. The compound is also employed in the preparation of amino acid ionic liquids, which have applications in various chemical processes .
Mechanism of Action
The mechanism of action of 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol involves the protection of amine groups through the formation of BOC-protected amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar compounds to 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol include other BOC-protected amines and carbamates. These compounds share the common feature of having BOC groups that can be selectively removed under acidic conditions. 2-((tert-Butoxy)carbonylcarbonyl]amino))amino)ethan-1-ol is unique in its specific structure and the presence of multiple BOC groups, which provide enhanced protection for amines during complex synthetic processes .
Similar compounds include:
- tert-Butyl N-(2-hydroxyethyl)carbamate
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Properties
Molecular Formula |
C12H24N2O5 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C12H24N2O5/c1-11(2,3)18-9(16)13-14(7-8-15)10(17)19-12(4,5)6/h15H,7-8H2,1-6H3,(H,13,16) |
InChI Key |
ZGGNPTNTVOQITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




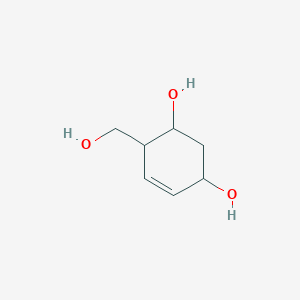
![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)

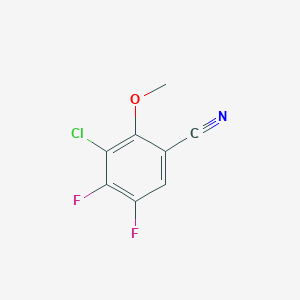
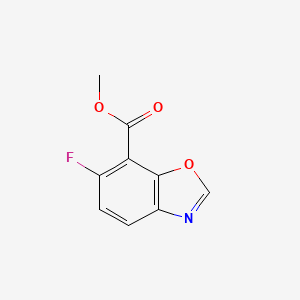
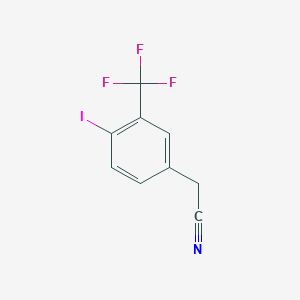
![Tert-butyl 3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12852080.png)

![8-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12852090.png)
![(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone](/img/structure/B12852091.png)
